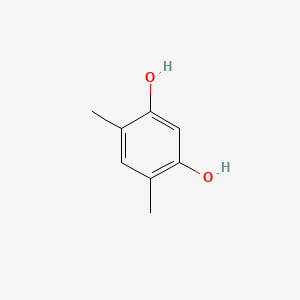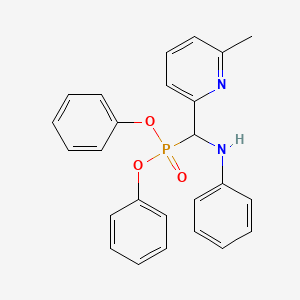
Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate
Vue d'ensemble
Description
“Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate” is a chemical compound with the formula C25H23N2O3P . It has a molecular weight of 430.44 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with 6-methylpyridine-2-carboxaldehyde, aniline, diphenyl phosphite, and zirconyl chloride octahydrate . The reaction mixture is stirred at room temperature for 1 hour, then extracted with CH2Cl2, washed with water, dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure . The residue is then purified by MPLC on silica gel .Molecular Structure Analysis
The molecular structure of this compound includes 31 heavy atoms, 24 of which are aromatic . It has 8 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is a P-gp substrate . It is an inhibitor of several cytochrome P450 enzymes, including CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . It has a Log Po/w (iLOGP) of 3.45 . It is poorly soluble, with a Log S (ESOL) of -6.19 .Applications De Recherche Scientifique
Antimicrobial Activities
Diphenyl phosphonate derivatives exhibit notable antimicrobial activities. Abdel-megeed et al. (2012) synthesized a series of these compounds showing moderate antibacterial and antifungal activities against various microorganisms like Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Schccaromycies cerevisiae at low concentrations (Abdel-megeed et al., 2012).
Anticancer Agents
In the realm of cancer research, compounds like diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonate have shown significant anti-proliferative activity against various cancer cell lines. Awad et al. (2018) detailed how most of their synthesized α-aminophosphonates displayed remarkable anticancer activities (Awad et al., 2018).
Antiviral Activity
Regarding antiviral applications, Xie et al. (2017) demonstrated that some a-aminophosphonates containing benzothiazole moieties possess good curative and protective activities against tobacco mosaic virus (TMV) and potato virus Y (PVY), highlighting their potential as antiviral agents (Xie et al., 2017).
Antioxidant and Anti-cancer Drugs
Gibadullina et al. (2019) synthesized 2,6-diaminopyridine derivatives with sterically hindered benzylphosphonate moieties, showing higher antioxidant activity compared to their structural analogues. These compounds also displayed cytotoxicity against tumor lines like epithelioid carcinoma of the cervix uteri (M-Hela) and breast adenocarcinoma (MCF-7) (Gibadullina et al., 2019).
Corrosion Inhibitors
Moumeni et al. (2020) explored the use of diethyl (phenylamino) methyl) phosphonate derivatives as corrosion inhibitors, highlighting their effectiveness in protecting carbon steel in acidic environments. Their research suggests potential industrial applications in corrosion prevention (Moumeni et al., 2020).
Dipeptidyl Peptidase IV Inhibitors
In the context of enzyme inhibition, Belyaev et al. (1999) reported that diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates are potent and irreversible inhibitors of dipeptidyl peptidase IV (DPP IV), a crucial enzyme in various biological processes (Belyaev et al., 1999).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
N-[diphenoxyphosphoryl-(6-methylpyridin-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N2O3P/c1-20-12-11-19-24(26-20)25(27-21-13-5-2-6-14-21)31(28,29-22-15-7-3-8-16-22)30-23-17-9-4-10-18-23/h2-19,25,27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKJPVJQTPRXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729862 | |
| Record name | Diphenyl [anilino(6-methylpyridin-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
614750-85-5 | |
| Record name | Diphenyl P-[(6-methyl-2-pyridinyl)(phenylamino)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614750-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl [anilino(6-methylpyridin-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



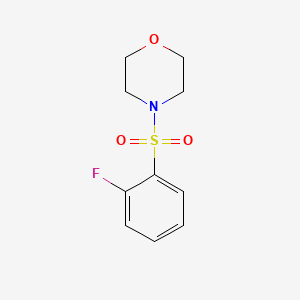
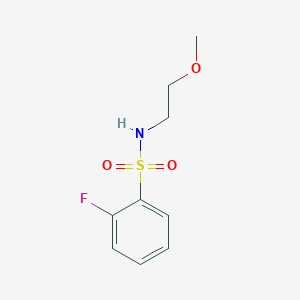
![3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3147035.png)
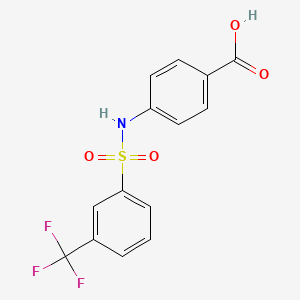
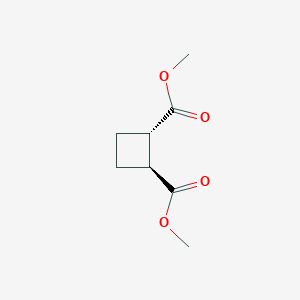


![tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3147078.png)
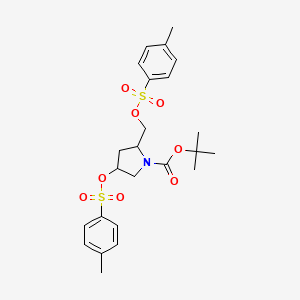
![3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

